6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is a chemical compound classified as a purine derivative. This compound features a purine core substituted with a 4-methyl-1,4-diazepane group, which contributes to its unique biological properties. Purine derivatives are significant in medicinal chemistry due to their various therapeutic applications, including antiviral and anticancer activities.
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine falls under the category of purine derivatives, which are known for their roles in biochemistry and pharmacology. These compounds are often explored for their interactions with biological macromolecules and their potential therapeutic effects.
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine generally involves several key steps:
In industrial settings, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as batch processing and continuous flow chemistry are commonly utilized to enhance reaction efficiency and scalability.
The molecular structure of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine consists of a purine ring system attached to a 4-methyl-1,4-diazepane moiety. The structural formula can be represented as follows:
The compound's molecular weight is approximately 245.31 g/mol. The presence of nitrogen atoms in both the purine and diazepane components contributes to its potential biological activity .
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine likely involves interactions with specific biological targets:
The physical properties of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine include:
Key chemical properties include:
Relevant data includes stability under various pH conditions and thermal stability, which are critical for its application in drug formulation .
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine has several scientific uses:
This compound exemplifies the significance of purine derivatives in both fundamental research and applied sciences, highlighting their diverse biological activities and potential therapeutic applications.
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine (CAS: 1917234-07-1) relies on sequential transformations beginning with purine core construction followed by diazepane incorporation. Industrial routes typically initiate with formamide derivative condensations or cyclization of aminopyrimidine precursors to establish the 9H-purin-2-amine scaffold . Subsequent functionalization at the C6 position is achieved through activation with halogenating agents like POCl₃ or PCl₅, yielding 2-amino-6-chloropurine as a key intermediate [2]. This intermediate undergoes nucleophilic displacement with 4-methylhomopiperazine under basic conditions (K₂CO₃/DMF, 90°C), where the diazepane’s secondary amine attacks the electron-deficient C6 carbon of the chloropurine. Critical parameters include:
Table 1: Key Intermediates in Purine-Diazepane Synthesis
Intermediate | Role | Optimal Reaction Conditions |
---|---|---|
2-Amino-6-chloropurine | Electrophilic coupling partner | POCl₃ reflux, 110°C, 6h |
N-Boc-4-methyl-1,4-diazepane | Nucleophile | K₂CO₃/DMF, 90°C, 12h |
Crude hybrid adduct | Deprotection precursor | TFA/DCM, rt, 2h |
Final Boc deprotection yields the target compound with >95% HPLC purity after crystallization from ethanol/water mixtures .
Buchwald-Hartwig amination provides an alternative route for sterically hindered purine-diazepane couplings. Palladium catalysis enables C-N bond formation between chloropurines and diazepanes under milder conditions than classical nucleophilic substitution. Optimized protocols employ:
Mechanistic studies reveal that bulky electron-rich phosphines (e.g., DavePhos, RuPhos) prevent palladium black formation and accelerate oxidative addition into the C-Cl bond. This method achieves exceptional functional group tolerance, accommodating free amines in both coupling partners without protection [4]. Catalyst poisoning experiments confirm the in situ generation of LPd(0) species as the active catalyst. Recent advances utilize preformed PEPPSI-style Pd-NHC complexes (e.g., Pd-PEPPSI-IPent) for couplings at ambient temperature, reducing thermal degradation risks in heat-sensitive substrates [4] [7].
Regioselective nucleophilic substitution governs structure-activity relationship (SAR) optimization in purine-diazepane hybrids. The C2 amine position undergoes selective acylations or sulfonylations without affecting the diazepane nitrogen, enabling targeted modifications:
Table 2: Nucleophilic Modification Impact on Physicochemical Properties
Modification Type | Reagent Example | Δ cLogP | Δ Solubility (μM) |
---|---|---|---|
C2 Acylation | Acetyl chloride | +0.8 | -65% |
C6 Aryl substitution | 3-Thiopheneboronic acid | +1.2 | -78% |
N7 Alkylation | Methyl iodide | +0.3 | -42% |
Bioactivity modulation occurs through strategic steric and electronic alterations:
Scalable manufacturing of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine employs two distinct paradigms:
Batch ProcessingTraditional stirred-tank reactors (100-1000 L) execute sequential steps with intermediate isolations:
Continuous Flow ChemistryMicroreactor systems (e.g., Corning AFR, Vapourtec) enable telescoped synthesis:
Critical advantages include precise temperature/pressure control in gas-liquid reactions and elimination of intermediate handling. Energy consumption analyses confirm 40% reduction versus batch methods. Current limitations involve solids handling during final product crystallization, addressed via oscillatory flow crystallizers or anti-fouling reactor designs .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7